molecular formula C8H10N2O2 B1469050 1-(Furan-2-carbonyl)azetidin-3-amine CAS No. 1339562-01-4

1-(Furan-2-carbonyl)azetidin-3-amine

Cat. No.: B1469050
CAS No.: 1339562-01-4
M. Wt: 166.18 g/mol
InChI Key: CNBAEMQXTNKPBN-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)azetidin-3-amine is a high-value chemical scaffold that incorporates two privileged pharmacophores: the azetidine ring and the furan moiety. The azetidine ring is a saturated four-membered nitrogen heterocycle that is increasingly important in medicinal chemistry for its role as a bioisostere, often used to improve the potency, metabolic stability, and physicochemical properties of drug candidates . Azetidine subunits are found in a number of approved drugs and clinical candidates, including the anticancer agent Cobimetinib, the rheumatoid arthritis treatment Baricitinib, and the antihypertensive drug Azelnidipine . The 3-amino functional group on the azetidine ring provides a versatile handle for further synthetic elaboration, making this compound an excellent building block for the generation of diverse compound libraries . The furan-2-carbonyl group is a key structural component derived from furan, a heterocycle known for its wide range of biological activities. Furan-containing compounds have demonstrated significant antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them a central focus in the search for new therapeutic agents . The integration of these two fragments into a single molecule creates a unique hybrid structure with substantial potential for the discovery and development of novel bioactive molecules. Researchers can utilize this compound as a key intermediate in the synthesis of more complex target structures, particularly in the construction of potential enzyme inhibitors and conformationally constrained peptides. It is suitable for various applications, including lead optimization, structure-activity relationship (SAR) studies, and as a precursor in combinatorial chemistry. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-4-10(5-6)8(11)7-2-1-3-12-7/h1-3,6H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBAEMQXTNKPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidine-3-amine Core

The azetidine-3-amine scaffold is a key intermediate in the preparation of 1-(Furan-2-carbonyl)azetidin-3-amine. Several methods exist for synthesizing azetidine-3-carboxylic acid derivatives, which can be further transformed into azetidin-3-amine.

  • Improved Azetidine-3-carboxylic Acid Synthesis
    A patented process (WO2004035538A1) describes an improved method avoiding highly toxic reagents such as cyanide and epichlorohydrin, which were common in older methods. This process involves:

    • Triflation of diethylbis(hydroxymethyl)malonate.
    • Intramolecular cyclization using an amine to form the azetidine ring.
    • Decarboxylation to yield mono-acid azetidine derivatives.
    • Hydrogenation to convert azetidine-3-carboxylic acid to azetidin-3-amine.
      This method is operationally simpler, uses readily available reagents, and is suitable for large-scale synthesis with high yields (~86% reported in toluene layer extraction). Compatible solvents include methanol, ethanol, acetonitrile, and methylene chloride. Reducing agents such as sodium borohydride or sodium triacetoxyborohydride are used for hydrogenation steps.
  • Ring Formation and Functional Group Manipulation
    Alternative methods involve masking carboxylates as esters or other groups, followed by transformation to acids and subsequent ring closure. Use of dialkyl azodicarboxylates and triphenylphosphine in solvents like THF or toluene can facilitate formation of azetidine derivatives. Strong bases (e.g., sodium hydride) in THF or 1,2-dimethoxyethane can also be employed for nucleophilic substitutions leading to azetidine ring formation.

Introduction of the Furan-2-carbonyl Group

The furan-2-carbonyl moiety is introduced by acylation of the azetidin-3-amine nitrogen with furan-2-carboxylic acid derivatives or activated furan-2-carbonyl reagents.

  • Furfural as a Starting Material
    Furfural (furan-2-carbaldehyde) serves as a primary precursor for the furan-2-carbonyl group. It undergoes various reactions including oxidation to furan-2-carboxylic acid, or conversion to acid chlorides suitable for acylation.

  • Acylation Reaction Conditions
    Acylation of azetidin-3-amine with furan-2-carbonyl chloride or activated esters typically proceeds in the presence of a base such as triethylamine or sodium carbonate in solvents like methanol, ethanol, or acetonitrile. Reaction temperatures are generally ambient to slightly elevated, monitored by TLC for completion.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Triflation and cyclization Diethylbis(hydroxymethyl)malonate, triflic anhydride, amine, THF Formation of azetidine ring
2 Decarboxylation Heating under controlled conditions Mono-acid azetidine derivative
3 Hydrogenation Sodium borohydride or sodium triacetoxyborohydride, MeOH or EtOH Conversion to azetidin-3-amine
4 Acylation Furan-2-carbonyl chloride, triethylamine, acetonitrile This compound

Additional Research Findings and Characterization

  • Reaction Monitoring and Purification
    TLC using ethyl acetate: petroleum ether (2:1) as solvent system is commonly used to monitor reaction progress. Final products are purified by recrystallization from ethanol or ether.

  • Physical Properties and Yields
    Yields for related furan-containing heterocycles range from 60% to 90%, with melting points often above 150°C, indicating high purity and crystallinity.

  • Spectroscopic Characterization
    Characterization includes:

    • FT-IR spectroscopy to confirm functional groups.
    • NMR (1H and 13C) spectroscopy to verify ring formation and substitution patterns.
    • Mass spectrometry for molecular weight confirmation.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Diethylbis(hydroxymethyl)malonate, amines, furfural
Key Reagents Triflic anhydride, sodium borohydride, furan-2-carbonyl chloride
Solvents THF, methanol, ethanol, acetonitrile, dioxane
Bases Triethylamine, sodium carbonate, potassium carbonate
Reaction Times Cyclization: 3-5 hours; Acylation: 1-2 hours
Temperatures Room temperature to reflux (depending on step)
Yields 65-90% (varies with step and purification)
Monitoring Techniques TLC, GC, NMR, IR

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

1-(Furan-2-carbonyl)azetidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in material synthesis, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)azetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the azetidine ring significantly impacts molecular weight, solubility, and reactivity. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Key Characteristics (Source)
1-(Furan-2-carbonyl)azetidin-3-amine* C₈H₉N₂O₂ 177.17 g/mol Furan-2-carbonyl Hypothetical; potential for π-π interactions due to furan ring
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine C₁₀H₁₁F₃N₂ 234.20 g/mol 4-Trifluoromethylphenyl Increased lipophilicity (logP ~2.8) and metabolic stability
Azetidin-3-amine (parent compound) C₃H₈N₂ 72.11 g/mol None High polarity; irritant (skin/eyes)
1-(Propan-2-yl)azetidin-3-amine dihydrochloride C₆H₁₅N₂Cl₂ 195.11 g/mol Isopropyl Enhanced solubility in polar solvents; used as a pharmaceutical intermediate

Notes:

  • This contrasts with the trifluoromethylphenyl group in , which adds steric bulk and hydrophobicity, likely improving membrane permeability.
  • The isopropyl substituent in demonstrates how alkyl groups increase solubility in organic media, whereas the parent azetidin-3-amine’s small size and polarity limit its applications without derivatization .

Q & A

Q. What are the key synthetic pathways for 1-(Furan-2-carbonyl)azetidin-3-amine, and how do reaction conditions influence yield?

The synthesis of azetidine derivatives typically involves multi-step reactions. For this compound, a plausible route includes:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under acidic or basic conditions .
  • Step 2 : Introduction of the furan-2-carbonyl group through a nucleophilic acyl substitution or coupling reaction (e.g., using furan-2-carbonyl chloride and a base like triethylamine) .

Critical parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade heat-sensitive intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts : Palladium-based catalysts may facilitate coupling reactions, though their use requires inert atmospheres .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ 3.0–4.0 ppm for ring protons) and furan carbonyl (δ 160–170 ppm for C=O) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 194.08 for C₉H₁₀N₂O₂) .

Q. Which biological targets are associated with structurally similar azetidine derivatives?

Azetidine analogs exhibit activity against:

  • Enzymes : Kinases and proteases via hydrogen bonding with the amine group .
  • GPCRs : Modulation of neurotransmitter receptors (e.g., serotonin, dopamine) due to the azetidine ring's conformational rigidity .
  • Antimicrobial Targets : Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar azetidine derivatives be resolved?

Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the furan ring may enhance binding to hydrophobic enzyme pockets, while electron-donating groups reduce affinity .
  • Stereochemistry : Enantiomeric purity impacts target selectivity; chiral HPLC or X-ray crystallography should be used to confirm stereochemistry .
  • Assay Conditions : Variances in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa) can alter IC₅₀ values. Standardize protocols across studies .

Q. What strategies optimize the reaction yield of this compound in scaled-up synthesis?

  • Continuous Flow Reactors : Improve mixing and heat transfer for azetidine ring formation, reducing side products .
  • Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
  • Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted furan-2-carbonyl chloride, enhancing purity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Assess binding stability to targets like CYP450 enzymes .
  • ADMET Prediction Tools :
    • Lipophilicity (logP) : Predicted ~1.2 (moderate blood-brain barrier penetration) .
    • Metabolic Stability : The furan ring may undergo oxidative cleavage by CYP3A4, requiring prodrug strategies .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the furan ring’s role in off-target effects using CRISPR-edited cell models .
  • In Vivo Toxicity : Assess hepatotoxicity risks via rodent models, focusing on furan metabolite accumulation .
  • Crystallography : Solve co-crystal structures with Kinase X to guide rational drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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